3-Methylnonan-1-ol

Description

Contextualization of Branched-Chain Alcohols in Organic Chemistry and Biochemistry Research

Branched-chain alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a non-linear carbon chain. In the fields of organic chemistry and biochemistry, these molecules are of considerable interest. Their branched structure can influence physical properties such as melting point, boiling point, and solubility when compared to their straight-chain isomers. In biochemistry, branched-chain higher alcohols (BCHAs) are studied as products of amino acid metabolism in various microorganisms. This has led to significant research in metabolic engineering to produce these alcohols, like isobutanol and 3-methyl-1-butanol, as next-generation biofuels due to their higher energy density and lower hygroscopicity compared to ethanol.

Significance of 3-Methylnonan-1-ol within the Context of Specialized Alcohol Research

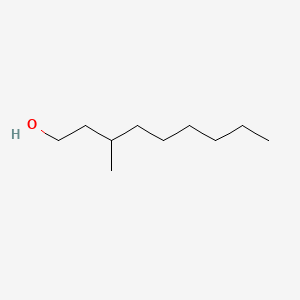

This compound is a primary alcohol with a ten-carbon backbone, featuring a methyl group at the third carbon position. Within the broader research landscape of branched-chain alcohols, the focus has predominantly been on shorter-chain compounds (C4-C5) due to their relevance as biofuels. Longer-chain branched alcohols, such as this compound, represent a more specialized area of study. Research into these larger molecules can provide insights into the effects of subtle structural variations on the chemical and physical behavior of alcohols, and they may serve as chiral building blocks in organic synthesis or as components in the formulation of specialty chemicals. However, specific academic inquiry focused solely on this compound is limited in the available scientific literature.

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into a compound like this compound typically encompass the elucidation of its fundamental chemical and physical properties, the development of efficient synthetic routes, investigation of its natural occurrence, and characterization using modern analytical techniques. Furthermore, research would aim to identify potential applications, for instance, as a surfactant, lubricant, or a specialty solvent. Given the limited specific research on this compound, a significant objective remains the foundational characterization of this molecule to fill the existing data gap in chemical literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylnonan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPYGLPOMTAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567627 | |

| Record name | 3-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-64-5 | |

| Record name | 3-Methylnonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 3 Methylnonan 1 Ol

The fundamental identifiers and properties of 3-Methylnonan-1-ol are summarized below. It is important to note that while basic identifiers are well-established, comprehensive, experimentally determined physical property data is not widely available in scientific databases.

Table 1:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 22663-64-5 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents. |

Note: The solubility is an estimation based on the properties of similar long-chain alcohols.

Biosynthetic Pathways and Metabolic Significance

Enzymatic Formation and Biotransformation of Branched-Chain Alcohols

The biosynthesis of branched-chain alcohols such as 3-Methylnonan-1-ol is often a result of reduction reactions targeting their corresponding acid or aldehyde precursors. In the case of this compound, a key pathway involves the enzymatic reduction of 3-methylnonanoic acid. The carboxyl group of the acid can be reduced to a primary alcohol, yielding this compound, a reaction commonly facilitated by alcohol dehydrogenases or similar reductase enzymes that utilize cofactors like NADH or NADPH. smolecule.com

In broader biological contexts, such as in plants and microorganisms, the generation of volatile alcohols arises from several metabolic routes. These include the degradation of amino acids and the oxidation of unsaturated fatty acids. mdpi.com Fungi, for example, are known to produce various volatile branched-chain alcohols like 3-methylbutan-1-ol through their metabolic activities. uliege.be The biotransformation of existing compounds is another route; for instance, various organisms can convert ingested molecules into primary, secondary, or tertiary alcohols. chemsrc.com

Role in Fatty Acid Metabolism and Related Biochemical Networks

The metabolic significance of this compound is best understood through its precursor, 3-methylnonanoic acid, which is actively involved in fatty acid metabolism. smolecule.com Fatty acids are fundamental to energy storage and cellular structure, and the introduction of a methyl branch, as seen in 3-methylnonanoic acid, creates a unique substrate for metabolic enzymes. wikipedia.org This branched structure influences how the molecule is processed through pathways like beta-oxidation.

The alcohol form, this compound, exists as a metabolite within this network, representing a potential endpoint or an intermediate for further transformations. Its presence is indicative of active branched-chain fatty acid processing.

Table 1: Relationship of this compound to Fatty Acid Metabolism

| Feature | Description | Reference |

|---|---|---|

| Precursor Compound | 3-methylnonanoic acid | smolecule.com |

| Metabolic Pathway | Fatty acid metabolism, particularly branched-chain fatty acid oxidation. | smolecule.com |

| Formation Reaction | Reduction of the carboxyl group of 3-methylnonanoic acid to a primary alcohol. | smolecule.com |

| Biochemical Significance | The alcohol's role is dependent on the metabolism of its acid precursor, which serves as an alternative energy source and influences enzyme interactions. | smolecule.com |

The structure of 3-methylnonanoic acid is critical in defining its interaction with enzymes in fatty acid pathways. The methyl group at the third carbon position introduces steric hindrance, which affects the molecule's reactivity and its ability to bind to enzyme active sites. smolecule.com This structural feature influences enzyme specificity, potentially favoring or inhibiting certain metabolic steps compared to straight-chain fatty acids. smolecule.com The unique binding affinity allows it to selectively engage with specific enzymes involved in fatty acid oxidation, thereby modulating energy production and metabolic processes. smolecule.com Consequently, this compound, as a direct derivative, is a product of these specific enzyme-substrate interactions.

Application as Models for Studying Metabolic Pathways in Biological Research

Due to their unique structures and specific interactions with metabolic enzymes, branched-chain fatty acids like 3-methylnonanoic acid serve as valuable models for biological research. smolecule.com Scientists use these compounds to investigate the intricacies of fatty acid metabolism, enzyme specificity, and metabolic regulation. smolecule.com Studying how the cellular machinery processes these atypical fatty acids provides insight into the flexibility and limitations of metabolic networks. As a direct metabolite, this compound is part of the profile of compounds analyzed in such studies to understand the full metabolic cascade.

Precursor Relationships with Biologically Active Metabolites

Fatty alcohols often serve as precursors for a variety of biologically active molecules, including signaling molecules and pheromones. While the specific downstream metabolites of this compound are not extensively documented, the roles of its isomers provide strong evidence for this potential. For example, the closely related isomer, (4R)-methylnonan-1-ol, is a known sex pheromone of the yellow mealworm, Tenebrio molitor. researchgate.net This demonstrates that a simple methyl-branched nonanol can function as a potent, biologically active compound, suggesting that this compound could have similar, as-yet-undiscovered roles as a precursor in other biological systems.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methylnonanoic acid |

| 3-methyl-2-nonen-1-ol |

| 3-methylbutan-1-ol |

| (4R)-methylnonan-1-ol |

| 3-methylnonane-2,4-dione (B147431) |

| NADH |

Ecological and Biological Functions

Contributions to Olfactory and Chemoreceptive Responses

The specific contributions of 3-Methylnonan-1-ol to olfactory or chemoreceptive responses have not been directly investigated in the reviewed literature. Studies have explored the olfactory receptor interactions of various aroma compounds, including related molecules like 3-methylnonane-2,4-dione (B147431) acs.orgresearchgate.net and other alcohols and aldehydes found in food and natural products acs.orgresearchgate.netresearchgate.netthegoodscentscompany.com. These studies highlight the complexity of aroma perception and the role of specific molecular structures in activating olfactory receptors. However, targeted research on the specific odor profile and receptor interactions of this compound is not available in the provided sources.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 22663-64-5 | nih.gov |

| Molecular Formula | C₁₀H₂₂O | nih.gov |

| Molecular Weight | 158.28 g/mol | nih.gov |

Table 2: Related Compounds Mentioned in Biological Contexts

| Compound Name | Biological Role / Context | Source |

| 4-methylnonan-5-ol | Component of aggregation pheromone of Red Palm Weevil | biorxiv.orgherts.ac.uk |

| 4-methylnonan-5-one | Component of aggregation pheromone of Red Palm Weevil | biorxiv.orgherts.ac.uk |

| 3-methylnonane-2,4-dione | Key food odorant in aged wines, tea; studied for olfactory receptor interaction | acs.orgresearchgate.net |

| 2-methylbutan-1-ol | Microbial volatile organic compound (MVOC) with inhibitory effects on fungi; aroma compound in grapes | frontiersin.orgnih.govacs.org |

| 1-octen-3-ol | Aroma compound in tea, grapes; reported to have fungistatic effects | acs.orgresearchgate.netmdpi.com |

Advanced Analytical Characterization Techniques for Research

Chromatographic Separation Methodologies

Chromatography is fundamental to the analysis of 3-Methylnonan-1-ol, providing the necessary separation from complex sample matrices prior to detection and characterization. The selection of the chromatographic technique is primarily dictated by the volatility of the analyte and the nature of the sample mixture.

Gas chromatography (GC) is the premier separation technique for volatile and thermally stable compounds like this compound. researchgate.nettruman.edu Method development focuses on optimizing separation efficiency, peak resolution, and analysis time. researchgate.net

A typical GC method involves injecting the vaporized sample into a carrier gas stream (mobile phase), which transports it through a heated column containing the stationary phase. purdue.edu50megs.com The separation is based on the differential partitioning of the analyte between the two phases. galvestonjustice.com For long-chain and branched alcohols, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly employed. mdpi.com

Optimization of the method includes adjusting the injector type and temperature, the oven temperature program, and the carrier gas flow rate. A split/splitless injector is often used, with splitless mode being preferred for trace analysis to ensure the maximum amount of analyte reaches the column. mdpi.com The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to effectively separate compounds with different boiling points. mdpi.com Helium is the most common carrier gas due to its inertness and efficiency. purdue.eduyoutube.com

Table 1: Illustrative Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides efficient separation of semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert mobile phase for transporting the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures reproducible retention times and optimal peak shape. |

| Injector Type | Split/Splitless | Allows for both high concentration and trace-level analysis. |

| Injector Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte without degradation. mdpi.com |

| Oven Program | Initial 60 °C (hold 1 min), ramp at 6 °C/min to 270 °C (hold 1 min) | Separates components based on boiling point; provides good resolution. mdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a robust quantitative detector. |

While GC is the dominant technique for analyzing volatile alcohols, high-performance liquid chromatography (LC) can be applied, particularly for samples containing a mix of volatile and non-volatile compounds. rsc.org Direct analysis of this compound by LC is challenging due to its limited polarity, which results in poor retention on conventional reversed-phase columns. nih.gov

For complex mixtures, LC can serve as a pre-separation or clean-up technique. rsc.org To enhance retention and detection by LC, derivatization of the alcohol's hydroxyl group is often necessary. gerli.com Reagents can be used to attach a chromophore or fluorophore, making the resulting derivative detectable by UV-Visible or fluorescence detectors. gerli.com This approach is particularly useful in matrices where non-volatile components would interfere with GC analysis. hplcvials.com

Mass Spectrometry (MS) for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool that provides detailed molecular information, enabling definitive structural confirmation and sensitive quantification. imist.ma When coupled with a chromatographic system, it serves as a highly selective and sensitive detector. mdpi.com

Electron ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule, causing it to fragment in a reproducible manner. wikipedia.orglibretexts.org The resulting mass spectrum is a chemical fingerprint characterized by the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. chemguide.co.uk

For this compound (molar mass: 158.28 g/mol ), the molecular ion peak (M+•) at m/z 158 is expected to be of very low abundance or entirely absent, a common trait for long-chain alcohols which readily undergo fragmentation. libretexts.orglibretexts.org The fragmentation pattern is predictable and provides significant structural information. youtube.com

Key fragmentation pathways for primary alcohols include:

Alpha-Cleavage: This is often the most dominant fragmentation pathway. It involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this results in the formation of the stable, resonance-stabilized [CH₂OH]⁺ ion, which produces a characteristic base peak at m/z 31 . libretexts.orgyoutube.com

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common rearrangement for alcohols. libretexts.orgyoutube.com This would result in a fragment ion peak at m/z 140 (M-18).

Alkyl Chain Fragmentation: Cleavage along the carbon chain produces a series of hydrocarbon fragments, typically differing by 14 amu (-CH₂- group). libretexts.org Fragmentation near the branch point at C3 is also probable, leading to the formation of stable secondary carbocations.

Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

|---|---|---|---|

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) | Expected to be weak or absent. |

| 140 | [C₁₀H₂₀]⁺• | Loss of H₂O (Dehydration) | Characteristic of alcohols. |

| 115 | [C₈H₁₉]⁺ | Cleavage at C2-C3 | Alkyl fragment. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C4-C5 | Alkyl fragment. |

| 71 | [C₅H₁₁]⁺ | Cleavage at C5-C6 | Alkyl fragment. |

| 57 | [C₄H₉]⁺ | Cleavage at C3-C4 | Formation of a stable secondary butyl cation. |

| 43 | [C₃H₇]⁺ | Cleavage at C2-C3 or C4-C5 | Common propyl fragment. |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage | Characteristic base peak for primary alcohols. libretexts.org |

For the quantification of this compound at trace levels, GC-MS is the method of choice due to its high sensitivity and selectivity. avantiresearch.comnih.gov Quantitative analysis is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only a few characteristic ions of the target analyte (e.g., m/z 31, 57, and 71). nih.gov This significantly improves the signal-to-noise ratio compared to scanning the full mass range, thereby lowering the limits of detection.

A robust quantitative method involves the use of an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound with different retention time (e.g., n-propanol or heptadecanoic acid for fatty acid analysis). galvestonjustice.comnih.gov The internal standard is added at a known concentration to all samples and calibration standards to correct for variations in sample preparation and instrument response. truman.edu A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The method's performance is validated by assessing its linearity (R²), limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 3: Typical Parameters for Quantitative Method Validation

| Parameter | Description | Typical Target Value |

|---|---|---|

| Linearity (R²) | The correlation coefficient of the calibration curve, indicating how well the data fits a straight line. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected (Signal-to-Noise ratio ≈ 3). | ng/mL to pg/mL range |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy (Signal-to-Noise ratio ≈ 10). | ng/mL to pg/mL range |

| Precision (%RSD) | The relative standard deviation of replicate measurements, indicating the method's reproducibility. | < 15% |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed using spiked samples. | 85 - 115% |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures. chromatographytoday.comslideshare.net The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of this compound. nih.govresearchgate.net

In a GC-MS system, the GC column first separates the components of the sample mixture. imist.ma As each separated component, including this compound, elutes from the column, it directly enters the ion source of the mass spectrometer. asdlib.org This provides two orthogonal pieces of information for each analyte: its retention time from the GC and its mass spectrum from the MS. This dual identification significantly increases the confidence in analyte identification.

For extremely complex samples, such as natural extracts or environmental samples, more advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) can be employed. This technique offers vastly increased peak capacity and sensitivity, allowing for the separation and identification of hundreds or even thousands of compounds in a single analysis. fmach.it

GC-MS Integration and Data Deconvolution in Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In a typical GC-MS analysis, the volatile compounds extracted from a sample are injected into the GC system, where they are vaporized and carried by an inert gas through a long, thin capillary column. mdpi.commdpi.com The separation is based on the differential partitioning of analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). mdpi.com

For a compound like this compound, its retention time—the time it takes to travel through the column—is a key identifying characteristic under specific chromatographic conditions. After exiting the column, the separated molecules enter the mass spectrometer's ion source, where they are fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. mdpi.com The identification of this compound is achieved by comparing its measured retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries like the National Institute of Standards and Technology (NIST) library. umpsa.edu.my

Data deconvolution is a crucial step when analyzing complex samples containing co-eluting peaks, where two or more compounds exit the GC column at nearly the same time. Advanced software algorithms are used to mathematically separate the overlapping mass spectra, allowing for the identification of individual components that would otherwise be indistinguishable.

Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | DB-WAX, HP5-MS (or similar mid-to-high polarity) | Provides effective separation for alcohols and other polar volatile compounds. mdpi.comjst.go.jp |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. jst.go.jpfmach.it |

| Flow Rate | 1.0 - 1.5 mL/min | Optimizes separation efficiency and analysis time. mdpi.commdpi.com |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. umpsa.edu.myjst.go.jp |

| Oven Program | Initial temp 40-60°C, ramp 3-8°C/min to 240-250°C | A temperature gradient allows for the sequential elution of compounds based on their boiling points. mdpi.comumpsa.edu.my |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. mdpi.com |

| Mass Range | 35-400 m/z | Captures the molecular ion and key fragment ions for most common volatile compounds. mdpi.com |

Gas Chromatography-Olfactometry (GC-O) in Chemo-Sensory Research

While GC-MS can identify the chemical composition of a volatile mixture, it cannot determine which of those compounds are responsible for the perceived aroma. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a gas chromatograph with the human nose, which acts as a highly sensitive and specific detector for odor-active compounds. cetjournal.itresearchgate.netencyclopedia.pub

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Effective sample preparation is crucial for the successful analysis of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is widely used for extracting and concentrating volatile and semi-volatile analytes from a sample matrix. researchgate.netnews-medical.netmdpi.com The technique utilizes a fused silica fiber coated with a polymeric stationary phase. news-medical.netnih.gov

The process involves placing the sample in a sealed vial and allowing the volatile compounds to partition into the headspace (the gas phase above the sample). news-medical.netmdpi.com The SPME fiber is then exposed to the headspace, where the volatile analytes, such as this compound, adsorb onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. umpsa.edu.mynih.gov

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, temperature, and sample matrix properties. nih.gov The choice of fiber is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its ability to adsorb a broad range of volatile compounds. umpsa.edu.mynih.gov HS-SPME is particularly advantageous because it is sensitive, fast, and minimizes matrix interference, making it ideal for analyzing trace volatiles in complex samples like foods and environmental matrices. researchgate.netmdpi.com

Table 2: Common SPME Fiber Coatings and Their Applications

| Fiber Coating | Abbreviation | Polarity | Typical Analytes |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar | Non-polar volatiles and semi-volatiles (e.g., alkanes, aromatic hydrocarbons). |

| Polyacrylate | PA | Polar | Polar compounds (e.g., phenols, esters). |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | Broad range of small to large volatile molecules, including alcohols, aldehydes, and ketones. umpsa.edu.mynih.gov |

Advanced Spectroscopic Methods in Chemical Characterization

Following isolation and purification, advanced spectroscopic methods are employed to elucidate and confirm the precise molecular structure of a compound like this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and bonding arrangement.

Key spectroscopic techniques for the characterization of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are arguably the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the -OH proton, the -CH₂-O- protons, the -CH- proton at the branch point, the various methylene (-CH₂-) groups in the chain, and the two methyl (-CH₃) groups.

¹³C NMR reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would display ten distinct signals, corresponding to each of the ten carbon atoms in its unique chemical environment.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. It would also show strong C-H stretching absorptions just below 3000 cm⁻¹ and a distinct C-O stretching band around 1050-1150 cm⁻¹.

Mass Spectrometry (MS) : Beyond its use as a detector for GC, high-resolution mass spectrometry can determine the exact molecular weight of a compound with high accuracy, allowing for the calculation of its elemental formula. The fragmentation pattern, as discussed in the GC-MS section, provides further structural clues. For this compound (C₁₀H₂₂O), the molecular weight is 158.28 g/mol . chemsynthesis.com

Together, these spectroscopic methods provide unambiguous evidence for the structural confirmation of this compound, complementing the data obtained from chromatographic techniques.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| IR Spectroscopy | O-H Stretch | Strong, broad peak at ~3300 cm⁻¹ |

| C-H Stretch | Sharp peaks at ~2850-2960 cm⁻¹ | |

| C-O Stretch | Strong peak at ~1060 cm⁻¹ | |

| ¹³C NMR | Number of Signals | 10 distinct signals |

| -CH₂OH Carbon | ~60-65 ppm | |

| -CH(CH₃) Carbon | ~35-40 ppm | |

| ¹H NMR | -OH Proton | Broad singlet, variable chemical shift |

| -CH₂OH Protons | Triplet or multiplet at ~3.6 ppm | |

| Terminal -CH₃ Proton | Triplet at ~0.9 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 158 |

Mechanistic Studies and Structure Function Relationships

Influence of Stereochemistry on Reaction Pathways and Biological Activity

The presence of a chiral center at the third carbon atom (C3) in 3-Methylnonan-1-ol means that it can exist as stereoisomers, specifically enantiomers. While direct studies detailing the specific reaction pathways or biological activities of individual stereoisomers of this compound are not extensively documented in the provided literature, the importance of stereochemistry for similar aliphatic alcohols is well-established, particularly in biological contexts.

For instance, related compounds like 4-methylnonan-1-ol (B3104589), which shares a similar branched aliphatic alcohol structure, have been identified as sex pheromones for insects such as the yellow mealworm, Tenebrio molitor researchgate.netbutlerov.com. Research on these pheromones highlights that their biological activity is highly dependent on their specific stereochemistry. Typically, only one enantiomer or a specific diastereomeric ratio elicits the desired biological response (e.g., attraction), while others may be inactive or even inhibitory researchgate.netsci-hub.se. This suggests that for this compound, if it were to exhibit biological activity, its specific enantiomeric form could significantly influence its efficacy and mode of action. The synthesis of optically active compounds often involves stereoselective reactions to isolate specific isomers, underscoring the critical role of stereochemistry in determining functional properties researchgate.netup.ac.za.

Table 1: Analogy of Stereochemistry's Influence on Biological Activity (Based on Related Pheromones)

| Compound | Stereoisomer | Biological Role/Activity | Reference |

| 4-Methylnonan-1-ol | (R)-enantiomer | Sex pheromone (attractant for yellow mealworm) | researchgate.netbutlerov.com |

| 4-Methylnonan-1-ol | (S)-enantiomer | Less potent or inactive as sex pheromone (analogy) | researchgate.netbutlerov.com |

| 7-Acetoxy-15-methylnonacosane | Three stereoisomers | Equivalent good pheromone activity | sci-hub.se |

| 7-Acetoxy-15-methylnonacosane | (7R,15R)-isomer | Weak pheromone activity | sci-hub.se |

Mechanisms of Chemical Transformations Involving this compound

Oxidation and Reduction Mechanisms

This compound, being a primary alcohol, can undergo various chemical transformations. Its synthesis often involves the reduction of unsaturated precursors. For example, the hydrogenation of 3-methyl-2-nonen-1-ol, typically using catalysts like Raney nickel, yields the saturated alcohol this compound prepchem.com. This process involves the addition of hydrogen across the carbon-carbon double bond, converting the alkene to an alkane and saturating the alcohol moiety.

Conversely, this compound can be oxidized. While specific mechanistic details for the oxidation of this compound are not provided, primary alcohols are generally oxidized first to aldehydes and then further to carboxylic acids. It is noted that this compound can be considered a precursor for the formation of 3-Methyl-3-nonanoic acid , implying an oxidation pathway from the alcohol to the corresponding carboxylic acid. General methods for alcohol oxidation, such as those employing oxidizing agents like chromic acid or Swern oxidation conditions, are well-established in organic chemistry, though their specific application and mechanistic pathways to products like 3-methyl-3-nonanoic acid from this compound require detailed study up.ac.za.

Table 2: Representative Chemical Transformations Involving this compound and Related Compounds

| Transformation | Substrate / Precursor | Product(s) | Key Reagents / Conditions | Context / Reference |

| Reduction | 3-Methyl-2-nonen-1-ol | This compound | Hydrogenation (e.g., Raney nickel catalyst) | Synthesis of this compound prepchem.com |

| Oxidation | This compound | 3-Methyl-3-nonanoic acid | Oxidizing agent (e.g., implied by product formation) | Mentioned as a transformation |

| Esterification | 3-Methyl-2-nonen-1-ol | Monocarboxylic acid ester | Monocarboxylic acid (e.g., acetic acid), sulfuric acid | Synthesis context, partial esterification prepchem.com |

| Acetylation | Acetylenic alcohol (related) | Acetate ester (related) | Lipase-catalyzed acetylation, vinyl acetate | Synthesis of pheromone component sci-hub.se |

Derivatization Reactions for Analytical or Synthetic Purposes

Derivatization of alcohols, including primary alcohols like this compound, is commonly employed for analytical purposes (e.g., to improve volatility or detectability in chromatography) or for synthetic modifications. Esterification is a common derivatization reaction for alcohols, where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester prepchem.com. For instance, the esterification of related unsaturated alcohols has been described in synthetic pathways prepchem.com.

For analytical applications, techniques such as silylation or acylation are frequently used to derivatize alcohols, making them more amenable to gas chromatography-mass spectrometry (GC-MS) analysis researchgate.net. While specific derivatization protocols for this compound are not detailed, the general principles of converting the hydroxyl group into a more stable or detectable functional group are applicable. For example, acetylation using reagents like acetic anhydride (B1165640) or acetyl chloride is a standard method for derivatizing alcohols for analytical purposes or as a synthetic step sci-hub.se.

Elucidation of Structure-Function Correlations in Biochemical Systems

The understanding of how the molecular structure of this compound relates to its function in biochemical systems is an area of ongoing research, often drawing parallels from structurally similar compounds. As noted, related branched-chain alcohols like 4-methylnonan-1-ol serve as sex pheromones in insects, demonstrating a direct link between molecular structure and biological signaling function researchgate.netbutlerov.com. The specific stereochemistry of these pheromones is crucial for their efficacy, indicating that the spatial arrangement of atoms profoundly influences their interaction with biological receptors.

Furthermore, this compound itself may be subject to metabolic processes in biological systems. It has been indicated that compounds of this nature can undergo metabolism through pathways such as fatty acid oxidation . This metabolic transformation represents a biochemical function, where the molecule is processed by enzymes within an organism. While specific details regarding the enzymes involved or the precise outcomes of such metabolism for this compound are not elaborated, the principle highlights a potential structure-function correlation in metabolic pathways. Similar alcohols found in plant biochemistry can play roles in ecological interactions, such as attracting pollinators or deterring herbivores, further suggesting that the structure of these compounds dictates their biological roles in various systems solubilityofthings.com.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthesis of Branched-Chain Alcohols

The imperative for green chemistry is steering research away from petrochemical-based synthesis toward sustainable and bio-based production routes for branched-chain higher alcohols (BCHAs). These efforts are focused on improving efficiency, reducing environmental impact, and utilizing renewable feedstocks.

One of the most promising frontiers is the metabolic engineering of microorganisms. nih.govresearchgate.net By leveraging the amino acid biosynthetic pathways of hosts like Escherichia coli and Ralstonia eutropha, researchers can divert 2-keto acid intermediates toward the synthesis of specific alcohols, including isobutanol, 3-methyl-1-butanol, and other BCHAs. researchgate.netresearchgate.net This approach allows for the production of alcohols from renewable carbon sources like glucose. nih.gov A key innovation in this area is the discovery of novel enzymes with high specificity for the production of longer-chain alcohols. universityofcalifornia.edu Some newly characterized enzymes are reported to be four orders of magnitude more specific, which could revolutionize the production of compounds like heptanol and other related alcohol products. universityofcalifornia.edu

Catalytic processes also offer a pathway to sustainable synthesis. The Guerbet reaction, a century-old alcohol coupling method, is being re-examined for upgrading bio-based alcohols. kuleuven.be This reaction is particularly valuable as it creates specifically branched alcohols that have low melting points and excellent fluidity. kuleuven.be Current research focuses on overcoming the challenges of using short-chain bio-alcohols as feedstock by developing more robust catalysts, such as anatase TiO2 and Nb2O5/SiO2, and optimizing reaction conditions for vapor-phase synthesis to improve rates and selectivity. kuleuven.be

Chain elongation fermentation is another emerging technique that uses microbial consortia to convert simple substrates like ethanol into more complex molecules, including branched medium-chain carboxylates and their corresponding alcohols. nih.gov This method is particularly attractive for valorizing complex organic waste streams.

Table 1: Comparison of Sustainable Synthesis Methods for Branched-Chain Alcohols

| Method | Principle | Advantages | Current Research Focus |

|---|---|---|---|

| Metabolic Engineering | Modification of microbial pathways (e.g., in E. coli) to convert renewable feedstocks (e.g., glucose) into specific branched-chain alcohols. nih.gov | High specificity; use of renewable resources; potential for high yields. nih.gov | Discovery of novel, highly specific enzymes; overcoming product toxicity to the host organism. researchgate.netuniversityofcalifornia.edu |

| Catalytic Upgrading (Guerbet Reaction) | Catalytic condensation of smaller bio-alcohols into longer, branched-chain alcohols. kuleuven.be | Valorization of bio-alcohol feedstock; produces alcohols with unique physical properties. kuleuven.be | Developing stable and selective catalysts for vapor-phase reactions; improving efficiency with short-chain alcohol feeds. kuleuven.be |

| Chain Elongation Fermentation | Use of microbial communities to convert simple organic molecules (e.g., ethanol) into longer branched-chain carboxylates and alcohols. nih.gov | Can utilize complex organic waste streams; co-production of valuable chemicals. nih.gov | Improving selectivity for specific branched products; understanding the thermodynamics and microbial interactions. nih.gov |

Interdisciplinary Approaches in Chemical Ecology and Biosciences

Chemical ecology investigates the role of chemical signals in the interactions between organisms and their environment. researchgate.net While many lower molecular weight alcohols are known semiochemicals (signaling chemicals), the role of larger molecules like 3-Methylnonan-1-ol is an underexplored area of research. Future interdisciplinary studies combining organic chemistry, biology, and ecology are expected to reveal the functions of such compounds in nature.

Many insects and even mammals use alcohols and their derivatives as pheromones for communication. For instance, cis-3-Hexen-1-ol, known as leaf alcohol, is produced by most plants and acts as an attractant for many predatory insects. wikipedia.org Other methyl-branched compounds, such as (S)-3-methyl-3-sulfanylhexan-1-ol, have been identified as key odor components in mammalian sweat, playing a role in olfactory signaling. nih.gov Given these precedents, it is plausible that this compound could function as a pheromone, kairomone, or allomone in certain species.

Future research will likely involve:

Bioassays: Screening this compound for behavioral responses in various organisms, particularly insects, to determine if it acts as an attractant or repellent.

Metabolomics: Investigating the presence of this compound in the secretions or tissues of organisms to link its production to specific biological functions.

Genomics and Proteomics: Identifying the biosynthetic pathways and enzymes responsible for producing specific branched-chain alcohols in organisms, which can provide clues to their evolutionary and ecological significance.

This interdisciplinary approach will not only expand our fundamental knowledge of chemical communication but could also lead to practical applications in areas like pest management and conservation.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Biological Binding

Advances in computational chemistry and machine learning are revolutionizing how chemical research is conducted. These in silico tools offer powerful methods for predicting reaction outcomes and understanding molecular interactions, thereby accelerating the discovery and development process for compounds like this compound.

Reaction Prediction: Predicting the outcome of a chemical reaction without performing it in the lab is a major goal of computational chemistry. Modern approaches use machine learning models trained on vast databases of known reactions. These models can predict the most likely products for a given set of reactants and conditions with high accuracy. For example, neural network models can achieve over 90% accuracy in predicting the major product of a reaction. This technology can be applied to design novel, efficient synthesis routes for this compound and other complex branched alcohols, potentially uncovering non-intuitive pathways that a human chemist might overlook.

Biological Binding and Molecular Modeling: Molecular modeling is a key tool for predicting how a molecule like this compound might interact with biological targets such as proteins or receptors. Techniques like molecular docking and molecular dynamics simulations can model the binding of a ligand to a protein's active site, calculating binding energies and identifying key interactions. This is crucial for understanding potential biological activity. For instance, if this compound were being investigated as a signaling molecule, modeling could predict its binding affinity to specific olfactory receptors. These computational methods allow for the high-throughput virtual screening of molecules against various biological targets, significantly reducing the time and cost associated with laboratory screening. universityofcalifornia.edu

Table 2: Computational Tools in Branched-Chain Alcohol Research

| Tool/Technique | Application | Potential Impact on this compound Research |

|---|---|---|

| Machine Learning for Reaction Prediction | Predicts the products and yields of chemical reactions based on reactants and conditions. | Design of novel and efficient synthetic routes; optimization of reaction conditions. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a biological target. | Identification of potential protein or receptor targets; hypothesis generation for its role in biosciences. |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of atoms and molecules over time. | Analysis of the stability of ligand-receptor complexes; understanding the conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reaction mechanisms and energy barriers. | Detailed understanding of catalytic cycles for synthesis; prediction of reactivity and selectivity. |

Development of Novel Research Tools and Methodologies

Progress in the study of this compound is also contingent on the development of new tools and methods for synthesis, screening, and analysis.

High-Throughput Screening (HTS): HTS platforms, which use robotics and automation to conduct millions of tests quickly, are becoming indispensable. wikipedia.orgchemcopilot.com In the context of sustainable synthesis, HTS can be used to rapidly screen vast libraries of engineered enzymes for improved activity or to optimize catalyst formulations and reaction conditions for processes like the Guerbet reaction. nih.govresearchgate.net This accelerates the discovery of efficient and selective production methods.

Genetically-Encoded Biosensors: A significant innovation in metabolic engineering is the development of genetically-encoded biosensors. princeton.edu These are engineered biological components, often transcription factors, that can detect the concentration of a specific molecule inside a cell and produce a measurable output, such as fluorescence. princeton.edu For the production of branched-chain alcohols, biosensors can be designed to respond to pathway intermediates, allowing for the high-throughput screening of mutant libraries to find the highest-producing microbial strains without the need for complex chemical analysis of each sample. princeton.edu

Advanced Analytical Techniques: The characterization of long-chain alcohols in complex biological or environmental matrices requires sophisticated analytical methods. While gas chromatography-mass spectrometry (GC-MS) is the standard, new approaches are improving sensitivity and specificity. rsc.orgosti.gov This includes the development of new derivatization reagents that enhance detection and the use of multidimensional chromatography for better separation of isomers. gerli.com Furthermore, compound-specific stable isotope analysis is an emerging tool that can help trace the origin and fate of these alcohols in the environment, which is crucial for chemical ecology studies. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methylnonan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer:

- Catalytic Hydrogenation: Hydrogenation of acetylenic precursors (e.g., 3-Methylnon-1-yn-3-ol) using ligand-modified palladium nanoparticles in continuous-flow systems can achieve selective reduction to the corresponding alcohol. Catalyst selectivity depends on ligand steric/electronic effects and substrate accessibility .

- Grignard Addition: Alkylation of carbonyl compounds (e.g., nonanal) with methylmagnesium bromide, followed by careful quenching and purification, is a viable route. Optimize solvent polarity and temperature to minimize side reactions (e.g., over-alkylation) .

Q. How can researchers validate the structural identity of this compound and its intermediates?

- Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm branching (C3 methyl group) and hydroxyl position. Compare chemical shifts with databases (e.g., 3-Methylhexan-1-ol: δ ~1.2 ppm for methyl, δ ~3.6 ppm for -OH adjacent proton) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Non-polar columns (e.g., DB-5MS) with temperature programming (40°C to 280°C at 10°C/min) resolve branched alcohols. Match retention indices (e.g., 3-Nonen-1-ol: RI 1185 on DB-5) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?

- Methodological Answer:

- Chiral Catalysts: Use asymmetric hydrogenation with chiral phosphine ligands (e.g., BINAP-modified Pd) to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

- Stereoselective Oxidation/Reduction: Enzymatic catalysis (e.g., alcohol dehydrogenases) can selectively oxidize/reduce specific stereoisomers. Optimize pH and cofactor regeneration for scalability .

Q. What strategies resolve contradictions in spectroscopic data for this compound oxidation products?

- Methodological Answer:

- Multi-Analyte Cross-Validation: Combine GC-MS, IR, and 2D NMR (e.g., HSQC, HMBC) to distinguish between aldehydes (e.g., 3-Methylnonanal) and ketones. For example, aldehydes show strong C=O stretches at ~1720 cm⁻¹ in IR .

- Isotopic Labeling: Use deuterated solvents or ¹³C-labeled substrates to track migration pathways during oxidation, especially if 1,2-hydride shifts are suspected .

Q. How do solvent effects and column selection impact the chromatographic separation of this compound isomers?

- Methodological Answer:

- Column Chemistry: Polar columns (e.g., DB-Wax) enhance resolution of positional isomers by exploiting hydroxyl-group interactions. For branched isomers, use normal-phase columns with hexane/isopropanol gradients .

- Solvent Optimization: In HPLC, acetonitrile/water (70:30) with 0.1% formic acid improves peak symmetry for alcohols. Adjust pH to suppress silanol interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer:

- Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects from batch variability .

- Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines. Filter studies with validated purity thresholds (e.g., ≥95% by GC) to exclude confounding impurities .

05 文献检索Literature search for meta-analysis02:58

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.